Zeranol-d5
Description
Contextualization of Zeranol (B1682423) as a Resorcylic Acid Lactone in Biological Systems
Zeranol, also known as α-zearalanol, is a macrolide derived from fungi in the Fusarium family. nih.gov It is a non-steroidal estrogen agonist and a metabolite of zearalenone (B1683625), another resorcylic acid lactone mycotoxin. wikipedia.orgnih.gov These compounds can occur as contaminants in fungus-infected crops, leading to potential exposure in biological systems. wikipedia.orgnih.gov Zeranol is noted to be significantly more potent as an estrogen agonist than zearalenone. wikipedia.orgnih.gov The resorcylic acid lactone family, including Zeranol and its related compounds like zearalenone, taleranol (β-zearalanol), and zearalanone (B192696), are subjects of research due to their biological activities and potential presence in the food chain. researchgate.netwikipedia.org
Foundational Principles of Stable Isotope Labeling in Quantitative Bioanalysis
Stable isotope labeling is a powerful technique in scientific research that utilizes non-radioactive forms of atoms with different numbers of neutrons compared to their common counterparts. creative-proteomics.comcreative-proteomics.comdoi.org This mass difference allows them to be distinguished and tracked using techniques like mass spectrometry. creative-proteomics.comdoi.org Stable isotopes commonly used for labeling include Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (B1214612) (²H). creative-proteomics.comcreative-proteomics.com The intentional introduction of these labeled isotopes into a system allows researchers to trace the movement, transformation, and interactions of labeled compounds within biological organisms or chemical reactions. creative-proteomics.comcreative-proteomics.com
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative analytical method that employs a stable isotope-labeled analogue of the analyte as an internal standard. imreblank.chnih.govrsc.org A known amount of the labeled internal standard is added to the sample containing the unlabeled analyte. imreblank.chnih.gov After ensuring thorough mixing and equilibration between the analyte and the labeled standard, the ratio of the isotopic signals is measured using mass spectrometry. imreblank.chnih.gov This ratio is then used to determine the absolute amount of the unlabeled analyte in the original sample, often through the use of calibration curves or correction factors. imreblank.chnih.govcanada.ca A key advantage of IDMS is its high accuracy and precision, as it compensates for potential losses of the analyte during sample preparation and analysis because the labeled standard behaves almost identically to the unlabeled analyte. imreblank.chnih.gov The relationship between the isotope ratio and the mass ratio in isotope dilution can be nonlinear, and specific mathematical models, such as the Padé nih.govnih.gov approximant, can be used for accurate calibration. canada.ca
Deuterated analogues are compounds where one or more hydrogen atoms (¹H) have been replaced by deuterium atoms (²H). pharmaffiliates.comresearchgate.netbioscientia.denih.gov This substitution results in a mass increase due to the extra neutron in deuterium. bioscientia.denih.gov Despite this mass difference, deuterated analogues exhibit very similar chemical and physical properties to their non-deuterated counterparts, including chromatographic retention times and ionization characteristics in mass spectrometry. nih.gov However, the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to altered metabolic stability, particularly in reactions involving C-H bond cleavage, such as oxidation by cytochrome P450 enzymes. bioscientia.denih.govinformaticsjournals.co.in This altered metabolic profile can be advantageous in drug development and pharmacokinetic studies. pharmaffiliates.comresearchgate.netbioscientia.denih.govinformaticsjournals.co.in In analytical methodologies, deuterated compounds are widely used as internal standards, particularly in mass spectrometry-based quantitative analysis. pharmaffiliates.comresearchgate.net Their close resemblance to the analyte minimizes matrix effects and variations in sample processing, leading to more accurate and reliable quantification. nih.govnih.gov
Zeranol-d5 is a Zeranol molecule in which five hydrogen atoms have been replaced by deuterium atoms. nih.govauftragssynthese.com This isotopic labeling provides a distinct mass difference compared to native Zeranol, allowing for clear differentiation and simultaneous detection using mass spectrometry. nih.govnih.gov The chemical structure and behavior of this compound are expected to be highly similar to those of Zeranol, ensuring that it undergoes comparable extraction, cleanup, and ionization processes during sample analysis. nih.gov
The primary rationale for using this compound as an internal standard in advanced research, particularly in quantitative bioanalysis using mass spectrometry (such as LC-MS/MS), stems from the principles of isotope dilution. imreblank.chnih.govrsc.org By adding a known quantity of this compound to a biological sample (e.g., tissue, urine, serum) before extraction and analysis, it serves as a reference point to account for variations introduced during sample preparation and instrument analysis. imreblank.chnih.govnih.gov The ratio of the mass spectral signal of native Zeranol to that of this compound can be accurately measured, and this ratio is directly proportional to the concentration of native Zeranol in the original sample. imreblank.chnih.govcanada.ca
This approach is particularly valuable for complex biological matrices where matrix effects can significantly influence ionization efficiency and signal intensity in mass spectrometry. nih.govnih.gov The use of this compound as an internal standard helps to mitigate these effects, leading to more accurate and reproducible quantification of Zeranol. nih.govnih.gov Research studies employing LC-MS/MS for the determination of hormonal growth promotants, including Zeranol, in biological samples have utilized stable isotope-labeled internal standards like 17β-estradiol-D5 for related analytes, highlighting the common practice and benefits of this approach in the analysis of resorcylic acid lactones and similar compounds. escholarship.org While specific detailed research findings solely focused on the use of this compound were not extensively detailed in the search results beyond its identification as a compound and its potential use as an internal standard nih.govauftragssynthese.com, the established principles of stable isotope dilution and the advantages of deuterated analogues strongly support its utility for accurate and reliable quantification of Zeranol in various research applications. imreblank.chnih.govrsc.orgcanada.capharmaffiliates.comresearchgate.netnih.govinformaticsjournals.co.in
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26O5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4S)-7,7,8,9,9-pentadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1/i8D2,9D2,14D |
InChI Key |
DWTTZBARDOXEAM-SKXUCIFKSA-N |
Isomeric SMILES |
[2H]C1(CCCCC2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC(C1([2H])O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Zeranol D5
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Zeranol (B1682423) Analogues
Deuterium incorporation into organic molecules can be achieved through various chemical pathways, often involving isotopic exchange reactions or the use of deuterated reagents in synthetic sequences. For zeranol analogues, which are structurally related to zearalenone (B1683625) and zearalanone (B192696), synthetic routes often start from these precursor molecules. rivm.nlchemicalbook.com
One approach to introduce deuterium involves acid catalysis in the presence of heavy water (D₂O). rivm.nlgoogle.com This method can facilitate the exchange of enolisable protons with deuterium. In the case of zearalanone, a precursor to zeranol, acid-catalyzed exchange in D₂O has been shown to readily deuterate the four enolisable positions. rivm.nl Unexpectedly, under certain reaction conditions, even aromatic positions can undergo deuteration. rivm.nl
Another strategy for synthesizing deuterated compounds involves treating organic compounds in heavy water under high-temperature and high-pressure conditions, such as subcritical or supercritical conditions. google.com This method is described as being economical and widely applicable for the preparation of deuterated aliphatic, alicyclic, and aromatic compounds. google.com
The synthesis of dideuterated zeranol and beta-zearalanol (B1681218) by isotopic exchange has also been described, yielding products with high isotopic purity, exceeding 99%. nih.gov These deuterated analogues are specifically mentioned for their use in isotope dilution mass spectrometry for quantification. nih.gov
While specific detailed chemical synthesis schemes for Zeranol-d5 with precise deuterium positions were not extensively detailed in the search results, the general principles of deuterium incorporation through acid-catalyzed exchange in D₂O and high-temperature/high-pressure treatment in D₂O are relevant synthetic strategies for deuterated organic molecules like zeranol analogues. rivm.nlgoogle.com The use of deuterated solvents and reagents is a common practice in the synthesis of labeled compounds. mdpi.commagritek.compitt.edursc.org
Diastereoselective Synthesis Approaches for Isotopic Purity
Zeranol (α-zearalanol) is one of two diastereomers formed from the reduction of zearalenone or zearalanone, the other being taleranol (β-zearalanol). fao.orggoogle.com The commercial formulation of zeranol typically contains the alpha diastereomer. fao.org Achieving isotopic purity in this compound synthesis, particularly when starting from precursors that can yield a mixture of diastereomers, may involve diastereoselective synthesis approaches or subsequent separation techniques.
While the search results did not provide explicit details on diastereoselective synthesis specifically for this compound, the concept of diastereoselective synthesis is a known strategy in organic chemistry to favor the formation of one stereoisomer over others. sci-hub.seuzh.chresearchgate.net This can be crucial for producing isotopically labeled compounds with high chemical and isotopic purity. Methods for separating diastereomers of zeranol, such as crystallization from specific solvents like acetonitrile (B52724) or a mixture of methanol (B129727) and water, have been reported for unlabeled zeranol. google.com These separation techniques could potentially be applied to deuterated mixtures to isolate the desired this compound diastereomer with high purity.
Advanced Reaction Schemes for Deuteration at Specific Molecular Positions
Achieving site-specific deuteration requires advanced synthetic strategies that can selectively introduce deuterium at designated positions within the molecule. While general isotopic exchange methods can lead to deuteration at multiple labile positions, more controlled approaches are needed for precise labeling.
Research on site-specific deuteration in other organic molecules and biomolecules highlights the use of specific catalysts, reagents, and reaction conditions to achieve this selectivity. For example, a mild, metal-free method for site-specific deuteration induced by visible light using D₂O as the deuterium source has been reported for various organic compounds. rsc.org This radical deuteration procedure emphasizes mild conditions, broad substrate scope, and high efficiency in deuterium incorporation at specific sites. rsc.org Another study describes a method for site-selective deuteration of intact proteins using a thia-Michael reaction in deuterated solvent followed by deprotection. researchgate.net
For this compound, achieving specific deuteration at five positions would likely involve a multi-step synthesis utilizing reactions known to allow for controlled isotopic labeling. The exact positions of deuterium in commercially available this compound can vary, as indicated by a certificate of analysis showing a mixture of diastereomers containing d0, d1, d2, d3, d4, and d5 species, with d5 being the predominant one. lgcstandards.com This suggests that some commercially available this compound might be produced through methods that result in a distribution of deuteration levels, or it might be a mixture of isomers with deuterium at different positions.
Literature on the synthesis of other deuterated steroids and related compounds, such as the synthesis of pentadeuterated 2,2,3,4,4-d5-19-nor-5α-androsterone, demonstrates the feasibility of achieving specific deuteration patterns using methods like stereoselective and regioselective reductions with deuterated reagents. researchgate.net Such controlled reactions are likely employed in the synthesis of this compound to target specific hydrogen atoms for replacement with deuterium.
Spectroscopic and Chromatographic Elucidation of this compound
Characterizing this compound and confirming its isotopic enrichment and the positions of deuterium atoms requires advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, often coupled with chromatographic separation.
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
Interactive Data Table: Isotopic Distribution of a this compound Sample
| Isotopic Species | Normalized Intensity (%) |
| d0 | 1.39 |
| d1 | 0.00 |
| d2 | 0.14 |
| d3 | 0.30 |
| d4 | 3.07 |
| d5 | 95.10 |
Data based on a Certificate of Analysis for this compound (Mixture of Diastereomers). lgcstandards.com
Nuclear Magnetic Resonance Spectroscopy for Deuterium Positional Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic molecules and, importantly for isotopically labeled compounds, confirming the positions of deuterium atoms. Both ¹H NMR and ²H NMR are valuable in this regard.
In ¹H NMR spectroscopy, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity compared to the spectrum of unlabeled zeranol. magritek.com This allows for the identification of the sites of deuteration. Additionally, the coupling patterns of adjacent protons can be affected by the presence of deuterium, providing further evidence for deuterium incorporation at specific positions. magritek.comlibretexts.org
²H NMR spectroscopy directly detects deuterium nuclei. magritek.comresearchgate.net The ²H NMR spectrum of this compound will show signals only for the positions where deuterium atoms are present. The chemical shifts of these signals provide information about the electronic environment of the deuterium atoms, which can be correlated to specific positions within the zeranol structure. researchgate.net Deuterium NMR signals typically have a broader natural line shape compared to proton signals. magritek.com
NMR spectroscopy can also be used to assess the isotopic purity at specific positions. By integrating the signals in the ¹H NMR spectrum and comparing the integrals of residual protons at deuterated positions to those in the unlabeled compound, the degree of deuteration at each site can be estimated. ansto.gov.au Similarly, the relative intensities of signals in the ²H NMR spectrum can provide information about the distribution of deuterium across different positions, although quantitative analysis in ²H NMR can be more challenging than in ¹H NMR.
Advanced Analytical Methodologies Employing Zeranol D5 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Platforms
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the definitive technique for the analysis of zeranol (B1682423) and its metabolites. nih.govresearchgate.net This is due to its exceptional sensitivity and selectivity, which allows for the detection and quantification of trace levels of the analyte in complex samples. researchgate.net In LC-MS/MS methods, precursor ions of the target analytes are selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which significantly enhances specificity and reduces background noise. researchgate.netnih.gov The development of a reliable LC-MS/MS method hinges on meticulous optimization of both sample preparation and chromatographic separation, where Zeranol-d5 plays a critical role in ensuring method robustness.
The primary goal of sample preparation is to extract the analytes of interest from the sample matrix (e.g., tissue, urine, milk) and remove interfering substances that could compromise the analytical results. lcms.cznih.gov For zeranol and its related compounds, this process is often multi-stepped and requires careful optimization.
In biological systems, zeranol and its metabolites are often present as conjugates, primarily glucuronides and sulfates, which are formed during metabolic processes. whiterose.ac.uk To quantify the total residue, a hydrolysis step is required to cleave these conjugates and release the free form of the analytes. Enzymatic hydrolysis is the preferred method for this deconjugation. nih.govnih.gov
The most commonly used enzyme preparation is derived from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activity. cabidigitallibrary.org This allows for the simultaneous cleavage of both types of conjugates. The efficiency of the hydrolysis can be influenced by several factors, including pH, temperature, incubation time, and enzyme concentration. nih.govmdpi.com For instance, studies have shown effective deconjugation in urine samples by adjusting the pH with acetate buffer and incubating with the enzyme solution. nih.govcabidigitallibrary.org The internal standard, this compound, is introduced into the sample prior to this enzymatic step. This ensures that it undergoes the same process as the native analyte, thereby correcting for any variations or incompleteness in the hydrolysis reaction, which is crucial for accurate quantification of the total analyte concentration. nih.gov
Following hydrolysis, a clean-up step is essential to remove lipids, proteins, and other matrix components that can interfere with LC-MS/MS analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques employed for this purpose. nih.govaurorabiomed.com
Liquid-Liquid Extraction (LLE) relies on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. aurorabiomed.com The choice of solvent is critical for achieving high extraction efficiency. For zeranol and its metabolites, solvents such as ethyl acetate (often with formic acid) and t-butyl methyl ether have been used effectively. researchgate.netnih.gov LLE is a relatively simple technique but can be labor-intensive, consume large volumes of organic solvents, and sometimes lead to the formation of emulsions that complicate phase separation. aurorabiomed.comwaters.com
Solid-Phase Extraction (SPE) utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte, while interferences are washed away. youtube.com The analyte is then eluted with a small volume of an appropriate solvent. For zeranol analysis, reversed-phase sorbents like C18 are frequently used, where the non-polar analyte is retained from the aqueous sample. nih.govcabidigitallibrary.org Other types of cartridges, such as amino (NH2) or mixed-mode phases, can also be employed for more selective cleanup. lcms.czcabidigitallibrary.org SPE offers several advantages over LLE, including higher analyte concentration, reduced solvent consumption, elimination of emulsion formation, and amenability to automation, which is particularly beneficial for high-throughput analysis. waters.comyoutube.commdpi.com
The following table provides a comparative overview of LLE and SPE procedures used in zeranol analysis.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. aurorabiomed.com | Adsorption onto a solid sorbent. youtube.com |
| Common Solvents/Sorbents | Ethyl acetate, t-butyl methyl ether. researchgate.netnih.gov | C18, NH2, Mixed-mode cartridges. lcms.czcabidigitallibrary.org |
| Advantages | Simple, well-established technique. | High recovery, cleaner extracts, easily automated, reduced solvent use. waters.commdpi.com |
| Disadvantages | Large solvent volume, potential for emulsions, labor-intensive. aurorabiomed.comwaters.com | Can be more expensive, requires method development for sorbent selection. |
| Throughput | Generally lower, less suitable for batch processing. youtube.com | High, especially with 96-well plate formats. mdpi.com |
In both LLE and SPE, the inclusion of this compound from the outset is critical to compensate for any analyte loss that may occur during the multiple steps of extraction, washing, and elution. nih.gov
Effective chromatographic separation is vital to resolve the target analytes from each other and from co-extracted matrix components before they enter the mass spectrometer, thereby preventing ion suppression and ensuring accurate quantification.
Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique for zeranol analysis. nih.gov This method typically utilizes a non-polar stationary phase, most often a C18 (octadecylsilyl) bonded silica column, and a polar mobile phase. nih.govsemanticscholar.org
The separation is achieved by carefully controlling the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). lcms.czsemanticscholar.orgresearchgate.net The elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). Gradient elution is often preferred for complex samples as it improves peak resolution and reduces analysis time. lcms.cz Additives like formic acid are commonly included in the mobile phase at low concentrations (e.g., 0.1%) to acidify the eluent, which helps to improve the peak shape of the analytes and enhance their ionization efficiency in the mass spectrometer source. lcms.cz
The table below summarizes typical reversed-phase HPLC conditions reported for zeranol analysis.
| Parameter | Condition 1 | Condition 2 |
| Column | Shimp-pack VP-ODS (4.6x250mm) semanticscholar.org | Thermo Scientific Hypersil GOLD (2.1x150mm, 5µm) lcms.cz |
| Mobile Phase A | Water semanticscholar.org | Water with 0.1% Formic Acid lcms.cz |
| Mobile Phase B | Acetonitrile semanticscholar.org | Acetonitrile lcms.cz |
| Elution Mode | Isocratic (40:60, B:A) semanticscholar.org | Gradient lcms.cz |
| Flow Rate | 1.0 mL/min semanticscholar.org | 0.25 mL/min lcms.cz |
| Retention Time (Zeranol) | ~3.9 minutes semanticscholar.org | Not specified |
For large-scale biomonitoring and routine analysis, analytical throughput is a critical factor. The integration of Ultra-High Performance Liquid Chromatography (UHPLC) has provided a significant advancement in this area. mdpi.com UHPLC systems use columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC columns (3-5 µm). nih.govnih.gov This results in much higher separation efficiency, allowing for the use of faster flow rates and shorter columns without sacrificing resolution.
The primary advantage of UHPLC is a dramatic reduction in analysis time, enabling high-throughput screening of a large number of samples. mdpi.com For instance, methods have been developed that separate zeranol and its five major metabolites in under 6 minutes, a significant improvement over conventional HPLC methods that can take much longer. mdpi.com This speed, combined with the high sensitivity of modern tandem mass spectrometers, makes UHPLC-MS/MS the premier platform for the rapid and reliable quantification of zeranol in demanding analytical applications. nih.govnih.gov The robustness of these high-throughput methods continues to rely on the use of internal standards like this compound to ensure data quality across large sample batches. nih.gov
Mass Spectrometric Detection Parameter Refinement
The successful application of this compound as an internal standard in quantitative analytical methods hinges on the meticulous refinement of mass spectrometric detection parameters. This optimization is critical for achieving maximum sensitivity, selectivity, and signal stability, thereby ensuring the accuracy and reliability of the analytical results. The process involves a systematic adjustment of ion source conditions and mass analyzer settings to generate a robust and reproducible response for both the target analyte, Zeranol, and the internal standard, this compound.
Electrospray Ionization (ESI) Mode Optimization (Negative Ion Mode)
For the analysis of Zeranol and its deuterated analogue, this compound, Electrospray Ionization (ESI) in the negative ion mode is predominantly employed. nih.govresearchgate.net This is due to the phenolic hydroxyl groups in the molecule's structure, which can be readily deprotonated to form [M-H]⁻ ions, leading to high ionization efficiency and sensitivity. The optimization of ESI source parameters is a multifactorial process aimed at maximizing the generation of these precursor ions while minimizing in-source fragmentation and background noise. nih.govspectroscopyonline.com
Key parameters that are systematically optimized include:
Drying Gas Temperature and Flow Rate: These parameters are crucial for efficient desolvation of the ESI droplets. spectroscopyonline.com An optimal temperature and flow rate ensure the complete removal of the solvent, facilitating the transition of the analyte ions into the gas phase. Insufficient drying can lead to the formation of solvent adducts and signal suppression, while excessive heat may cause thermal degradation of the analytes.
Nebulizer Pressure: This parameter controls the formation of the aerosol from the liquid chromatograph's eluent. spectroscopyonline.com Adjusting the nebulizer pressure helps in producing fine, uniform droplets, which enhances the desolvation process and improves ionization stability.
Capillary Voltage: The voltage applied to the ESI capillary is a critical factor influencing the entire electrospray process. A stable spray and optimal ion signal are achieved at a specific voltage. If the voltage is too low, the spray may be unstable; if it is too high, it can lead to corona discharge, which suppresses the desired ion signal and increases noise. nih.govbiorxiv.org
The goal of this optimization is to find a set of conditions that provides the highest and most stable ion current for the [M-H]⁻ precursor ions of both Zeranol and this compound. This process is often carried out by infusing a standard solution of the compounds directly into the mass spectrometer and systematically varying one parameter at a time while monitoring the ion signal. spectroscopyonline.com
Selection and Monitoring of Specific Multiple Reaction Monitoring (MRM) Transitions
Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the technique of choice for the quantification of Zeranol, utilizing this compound as an internal standard. forensicrti.org This technique offers exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the analyte and internal standard. forensicrti.org
The process involves two key stages of mass selection:
Precursor Ion Selection: In the first quadrupole (Q1), the deprotonated molecule [M-H]⁻ of Zeranol or this compound is selected.
Product Ion Selection: The selected precursor ion is then fragmented in the second quadrupole (Q2), the collision cell, through collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). Specific, stable, and abundant fragment ions (product ions) are then monitored in the third quadrupole (Q3). forensicrti.org
A minimum of two MRM transitions are typically monitored for each compound—one for quantification (quantifier) and one for confirmation (qualifier). forensicrti.org The quantifier transition is usually the most intense, ensuring the highest sensitivity, while the qualifier provides additional confirmation of the analyte's identity. The ratio of the quantifier to the qualifier ion must remain constant within a specified tolerance for a sample to be considered positive.
The selection of these transitions is based on fragmentation studies of the parent compounds. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is five units higher than that of unlabeled Zeranol. The product ions may or may not retain the deuterium (B1214612) labels, depending on the fragmentation pathway. The collision energy (CE) and declustering potential (DP) are optimized for each transition to maximize the signal intensity of the product ions. researchgate.net
Below is a representative table of MRM transitions that may be used for the analysis of Zeranol with this compound as an internal standard. The exact m/z values can vary slightly based on instrumentation and specific deuteration patterns.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Zeranol | 321.2 | 277.1 | 175.1 |
| This compound | 326.2 | 282.1 | 178.1 |
Method Validation and Performance Metrics Utilizing this compound
To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required as per international guidelines. wjarr.comjddtonline.info The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving a robust and reliable method. The validation process assesses several key performance characteristics. wjarr.com
Evaluation of Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated through recovery studies by analyzing spiked blank matrix samples at multiple concentration levels (e.g., low, medium, and high). jddtonline.info The accuracy is expressed as the percentage of recovery. The use of this compound helps to correct for analyte loss during sample preparation and for variations in instrument response, thereby improving accuracy. chromatographyonline.com
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD).
Intra-day precision (Repeatability): Assesses the precision over a short period, such as within a single day or a single analytical run. jddtonline.info
Inter-day precision (Intermediate Precision): Evaluates the precision over a longer period, with analyses conducted on different days, often by different analysts or using different equipment. jddtonline.info
| Spiked Concentration (ng/mL) | Mean Recovery (%) (Accuracy) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
|---|---|---|---|
| 1.0 | 98.5 | 4.5 | 6.8 |
| 10.0 | 101.2 | 3.2 | 5.1 |
| 50.0 | 99.3 | 2.8 | 4.5 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.com It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. researchgate.net
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. sepscience.com The LOQ is a critical parameter for quantitative assays and is often established at a signal-to-noise ratio of 10:1 or determined from the standard deviation of the response and the slope of the calibration curve. sepscience.comuliege.be The high sensitivity of modern LC-MS/MS instruments allows for very low LOD and LOQ values, often in the sub-ng/mL or ng/g range. researchgate.netresearchgate.net
| Parameter | Typical Value (in matrix) |
|---|---|
| LOD | 0.1 - 0.5 ng/g |
| LOQ | 0.5 - 1.0 ng/g |
Assessment of Matrix Effects and Recovery Rates
Matrix effects are a common challenge in LC-MS/MS analysis, arising from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte. nih.gov This can significantly impact the accuracy and precision of the method. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent standard. researchgate.net
A key advantage of using a co-eluting, stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects. Since this compound is chemically identical to Zeranol, it experiences nearly the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is largely normalized. chromatographyonline.com
Recovery evaluates the efficiency of the sample preparation process (e.g., extraction, clean-up). It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. qub.ac.uk While high and consistent recovery is desirable, the use of this compound can compensate for lower or more variable recovery rates, as the internal standard is expected to be lost at a similar rate as the native analyte during the extraction procedure. nih.govlcms.cz
| Matrix Type | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Bovine Muscle | 85.2 | -18.5 (Suppression) |
| Urine | 91.7 | -12.3 (Suppression) |
| Milk | 88.4 | -25.1 (Suppression) |
Robustness and Ruggedness Testing for Inter-laboratory Applicability
For an analytical method to be considered valid and transferable between different laboratories, it must demonstrate both robustness and ruggedness. nih.gov Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in its own parameters, indicating its reliability during normal use. researchgate.netpharmaguideline.com Ruggedness, often used interchangeably with robustness, evaluates the method's reproducibility under a variety of external conditions, such as different analysts, instruments, or laboratories. researchgate.netpharmaguideline.com
Robustness testing is a critical component of method validation, often assessed during the development phase to avoid issues in later inter-laboratory studies. researchgate.net For methods employing this compound in chromatographic analysis, several operational and environmental factors are typically investigated to ensure the procedure's stability. These tests are essential for methods that must adhere to stringent regulatory guidelines, such as those outlined by the European Commission Decision 2002/657/EC or accredited under ISO/IEC 17025. nih.govnih.gov
The successful evaluation of a method's robustness provides confidence in its routine application, as demonstrated in national residue control programs where methods for zeranol have been successfully implemented. nih.gov
Table 1: Parameters Investigated in a Typical Robustness Study for a Chromatographic Method This table is interactive. You can sort and filter the data.
| Factor Category | Parameter | Typical Variation |
|---|---|---|
| Operational | pH of Mobile Phase/Buffer | ± 0.1-0.2 units |
| Mobile Phase Composition | ± 1-2% of organic modifier | |
| Column Temperature | ± 2-5 °C | |
| Flow Rate | ± 5-10% | |
| Reagent Concentration | ± 5% | |
| Sample Extraction Time | ± 10% | |
| Environmental | Instrument | Different models or manufacturers |
| Chromatographic Column | Different batches or suppliers | |
| Analyst | Different operators |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used confirmatory technique for the analysis of zeranol and its related compounds in various matrices. nih.govnih.gov Its high specificity and sensitivity make it suitable for regulatory monitoring. However, due to the low volatility of zeranol and its metabolites, a chemical derivatization step is mandatory prior to GC-MS analysis. nih.gov
Derivatization Strategies for Volatility and Enhanced Sensitivity
Derivatization is a key step in the GC-MS analysis of polar compounds like zeranol. The process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography. nih.gov This modification typically targets active hydrogen atoms in hydroxyl groups, replacing them with less polar, more stable groups. The result is improved chromatographic peak shape and enhanced sensitivity. mdpi.com
Common derivatization strategies for zeranol and related resorcylic acid lactones include silylation and acylation.
Silylation: This is the most common approach, utilizing reagents that introduce a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used. nih.gov The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS) or ammonium iodide, and may require heating to ensure complete reaction. nih.govresearchgate.net For instance, optimal derivatization conditions might involve heating the sample with the silylating reagent at 60-70°C for 15 to 30 minutes. nih.gov
Acylation: This strategy involves the introduction of an acyl group, often a perfluoroacyl group, which can enhance detection sensitivity. Reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are used for this purpose. nih.govresearchgate.net
The choice of derivatization reagent and reaction conditions is optimized to achieve the highest reaction yield and analytical response for the target compounds. nih.gov
Table 2: Common Derivatization Reagents for Zeranol Analysis by GC-MS This table is interactive. You can sort and filter the data.
| Derivatization Type | Reagent | Abbreviation | Typical Conditions |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (+ 1% TMCS) | BSTFA | Heating (e.g., 60°C for 15 min) |
| Silylation | N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Heating, often with a catalyst |
| Acylation | Pentafluoropropionic Anhydride | PFPA | Reaction with solvent (e.g., acetone) |
| Acylation | Heptafluorobutyric Anhydride | HFBA | - |
Selected Ion Monitoring (SIM) for Zeranol and its Metabolites
To achieve the low detection limits required for residue analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. nih.govvolatileanalysis.com Instead of scanning a full mass spectrum, SIM mode instructs the mass spectrometer to detect only a few specific, pre-determined mass-to-charge (m/z) ions that are characteristic of the analyte of interest. wikipedia.org This approach significantly reduces background noise and increases the signal-to-noise ratio, thereby enhancing sensitivity and allowing for the quantification of analytes at trace levels. volatileanalysis.com
In this context, this compound is an ideal internal standard. Its deuterium labels cause a predictable mass shift, resulting in characteristic ions that are distinct from the unlabeled (native) zeranol. This allows the instrument to monitor ions for both the analyte and the internal standard simultaneously without mutual interference. restek.com The ratio of the analyte peak area to the internal standard peak area is used for quantification, correcting for any analyte loss during sample processing. isolife.nl
The selection of ions for the SIM method is based on the mass spectra of the derivatized compounds. Typically, a more abundant, higher-mass ion is chosen as the "quantification ion," while one or two other characteristic ions are monitored as "qualifier ions" to confirm the identity of the compound. mdpi.com
Table 3: Example of Characteristic Ions (m/z) Monitored in SIM Mode for TMS-Derivatized Zeranol and Metabolites This table is interactive. You can sort and filter the data.
| Compound | Ion Type | m/z Value |
|---|---|---|
| Zeranol | Quantification | 466 |
| Qualifier | 333 | |
| Qualifier | 267 | |
| Taleranol | Quantification | 468 |
| Qualifier | 335 | |
| Qualifier | 267 | |
| Zearalanone (B192696) | Quantification | 307 |
| Qualifier | 450 | |
| Qualifier | 265 | |
| This compound (Internal Standard) | Quantification | 471 |
Research Applications of Zeranol D5 in Non Human Zeranol Metabolism and Disposition Studies
Elucidation of Zeranol (B1682423) Biotransformation Pathways in Animal Models
Studies utilizing labeled zeranol, such as tritiated zeranol, have been conducted in various animal species to understand its metabolic fate fao.org. These studies have shown that zeranol undergoes biotransformation in the liver and other tissues. fao.orgt3db.ca
Phase I metabolism of zeranol primarily involves oxidation and reduction reactions. A key metabolic pathway is the dehydrogenation of zeranol, which produces zearalanone (B192696) as a major metabolite and beta-zearalanol (B1681218) (taleranol) as a minor metabolite in several studied mammalian species fao.orgt3db.canih.govnih.govnih.govresearchgate.netnih.gov. Cytochrome P450 enzymes are also involved, catalyzing aromatic hydroxylation to produce other hydroxylated metabolites t3db.canih.govnih.gov.
Interactive Table 1: Major Phase I Metabolites of Zeranol
| Metabolite | Chemical Formula | PubChem CID |
| Zearalanone | C₁₈H₂₄O₅ | 108003 nih.govwikipedia.orguni.lu |
| Beta-Zearalanol | C₁₈H₂₆O₅ | 65434 nih.govnih.goveasychem.orgsigmaaldrich.com |
Following Phase I metabolism, zeranol and its metabolites undergo Phase II conjugation reactions. The primary Phase II metabolic process identified in animals is glucuronidation, catalyzed by uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) researchgate.netnih.gov. Sulfation is also a conjugation pathway, although generally considered minor researchgate.net. These conjugation reactions form glucuronide and sulfate (B86663) conjugates of zeranol, zearalanone, and beta-zearalanol, which are more water-soluble and facilitate excretion researchgate.netfao.orgt3db.canih.govnih.govbiosave.com.
Interactive Table 2: Identified Phase II Conjugates of Zeranol and its Metabolites
| Conjugate Type | Parent Compound |
| Glucuronide | Zeranol |
| Glucuronide | Zearalanone |
| Glucuronide | Beta-Zearalanol |
| Sulfate | Zeranol |
| Sulfate | Zearalanone |
| Sulfate | Beta-Zearalanol |
Quantitative Assessment of Zeranol and Metabolite Distribution in Animal Tissues and Biofluids
Quantitative studies using techniques like gas chromatography/mass spectrometry (GC/MS) have been employed to determine the levels of zeranol and its metabolites in various animal tissues and biofluids after administration researchgate.netoup.comresearchgate.net.
Research has shown that the liver is a primary organ of deposition for zeranol, zearalanone, and beta-zearalanol in bovine species oup.comresearchgate.net. Residue levels of zeranol and its metabolites have also been quantified in muscle, kidney, bile, serum, and urine researchgate.netoup.com. Following administration, tissue residues typically peak within a few days and then slowly decrease fao.org. Excretion of zeranol and its metabolites occurs through both urine and feces, as both free compounds and conjugates fao.orgnih.govbiosave.com.
Interactive Table 3: Relative Distribution of Zeranol and Metabolites in Bovine Tissues (Example based on research findings)
| Tissue | Zeranol | Zearalanone | Beta-Zearalanol |
| Liver | High | High | High |
| Kidney | Moderate | Moderate | Moderate |
| Muscle | Low | Low | Low |
| Bile | High | Not specified | Not specified |
| Serum | Low | Not specified | Not specified |
| Urine | Present (as free and conjugates) | Present (as free and conjugates) | Present (as free and conjugates) |
| Feces | Present (as free and conjugates) | Present (as free and conjugates) | Present (as free and conjugates) |
Note: This table represents a general trend observed in research; actual concentrations vary depending on dose, time after administration, and species.
The ratios of zeranol to its metabolites (zearalanone and beta-zearalanol) in tissues and excreta can vary significantly between species fao.org. For instance, beta-zearalanol has been identified as a major metabolite in bovine, while zearalanone is known to be a major metabolite in adult cattle in some studies oup.comresearchgate.net. In pigs, alpha-zearalenol (B28931) is reported as the main hepatic metabolite of zearalenone (B1683625), which is relevant as zeranol is a metabolite of zearalenone vetres.org. Studies comparing the biotransformation of related compounds like alpha-zearalenol in liver microsomes have shown significant metabolic differences across species, including rats, chickens, swine, goats, and cows nih.gov.
Differentiation of Exogenous Zeranol Administration from Endogenous Zearalenone Contamination
The use of Zeranol-d5 is particularly valuable in distinguishing between the administration of exogenous zeranol and the presence of zeranol resulting from the metabolism of endogenous zearalenone contamination in feed biosave.comresearchgate.net. Zearalenone is a mycotoxin that can occur naturally in animal feedstuffs due to Fusarium fungal contamination wikipedia.orgwikipedia.orgfao.orgt3db.canih.govbiosave.com. Animals that ingest zearalenone can metabolize it to form alpha-zearalenol (zeranol) and beta-zearalenol (B137171) researchgate.netnih.govwikipedia.orgmdpi.commdpi.com. By administering deuterium-labeled zeranol (this compound), researchers can use mass spectrometry to differentiate the labeled zeranol and its labeled metabolites from any unlabeled zeranol or metabolites that might be present due to dietary zearalenone exposure. This is crucial for accurate assessment in regulatory and research contexts.
Isotopic Tracing for Source Attribution in Biological Samples
Isotopic tracing using compounds like this compound is a powerful technique for source attribution in biological samples. In the context of zeranol, this is particularly relevant for differentiating between zeranol originating from its use as a growth promoter and zeranol that may be naturally present as a metabolite of zearalenone, a mycotoxin found in contaminated feed tandfonline.comnih.gov.
When a known amount of this compound is added to a biological sample (such as urine, plasma, or tissue) before extraction and analysis, it undergoes the same sample preparation procedures and experiences similar matrix effects as the unlabeled zeranol present in the sample. acanthusresearch.com. By measuring the ratio of unlabeled zeranol to this compound using mass spectrometry, researchers can accurately quantify the amount of zeranol in the original sample, compensating for any losses or variations during sample processing. This is known as isotope dilution mass spectrometry (ID-MS) nih.govdntb.gov.ua.
In source attribution studies, the metabolic profile of zeranol and its metabolites (such as taleranol and zearalanone) can differ depending on whether the zeranol was administered directly or originated from the metabolism of zearalenone tandfonline.comnih.gov. By using labeled standards for zeranol and its metabolites, researchers can accurately determine the concentrations and ratios of these compounds, providing crucial data points to help distinguish between different sources tandfonline.com. For example, studies have investigated the ratio of zeranol to other related compounds like zearalenone and its metabolites in urine samples to differentiate between illicit administration and contamination from feed tandfonline.com.
The stability of the isotopic label is critical for accurate tracing. Deuterium (B1214612) labels, when placed on non-exchangeable sites within the molecule, are generally stable in biological matrices, making this compound suitable for these applications acanthusresearch.com.
Development and Validation of Metabolic Ratio Biomarkers for Regulatory Compliance
Metabolic ratio biomarkers involve measuring the relative concentrations of a parent compound and its metabolites in biological samples. These ratios can serve as indicators of exposure or administration, and their validation is essential for regulatory compliance purposes, particularly in monitoring for the unauthorized use of substances like zeranol in livestock tandfonline.com.
This compound is invaluable in the development and validation of analytical methods used to determine these metabolic ratios. By adding this compound and potentially deuterated versions of its metabolites as internal standards, analytical methods based on techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can achieve high accuracy and precision nih.govnih.govmdpi.com. This is because the internal standards help to correct for variations in ionization efficiency, matrix effects, and recovery rates during the analytical process acanthusresearch.com.
Validation of these methods involves demonstrating their performance characteristics, such as sensitivity, specificity, accuracy, precision, and robustness, in relevant biological matrices researchgate.net. The use of this compound as an internal standard is fundamental to this validation process, ensuring that the quantitative measurements of zeranol and its metabolites are reliable and meet the stringent requirements for regulatory monitoring nih.govresearchgate.net.
Research has explored using the ratios of different resorcyclic acid lactones (RALs), including zeranol and its metabolites, as biomarkers to discriminate between the illegal use of zeranol and the presence of these compounds due to feed contamination with zearalenone tandfonline.com. Studies have shown that the ratios of specific metabolites can differ significantly depending on the source, providing a basis for regulatory decisions tandfonline.com. For instance, the ratio of forbidden RALs (like zeranol from administration) to fusarium RALs (like zearalenone from contamination) in urine has been evaluated as a potential biomarker tandfonline.com.
The accurate quantification facilitated by this compound is critical for establishing the baseline levels of zeranol and its metabolites that might occur naturally and for defining threshold levels or ratios that indicate illicit treatment tandfonline.com.
While specific data tables directly detailing the use of this compound in generating metabolic ratio biomarkers were not extensively found in the provided search results, the principle of using deuterated internal standards for accurate quantification of analytes and their metabolites in biological samples for regulatory purposes is well-established acanthusresearch.comnih.govresearchgate.net. Such studies would typically involve:
Spiking biological samples with known concentrations of this compound and deuterated metabolites.
Processing the samples through extraction and clean-up procedures.
Analyzing the samples using LC-MS/MS or GC-MS/MS.
Calculating the concentrations of unlabeled zeranol and its metabolites based on the peak area ratios relative to the internal standards.
Determining metabolic ratios (e.g., metabolite A / parent compound, metabolite A / metabolite B).
Analyzing these ratios in samples from controlled studies (e.g., animals administered zeranol vs. animals exposed to contaminated feed) to identify discriminatory patterns.
A hypothetical data representation illustrating the concept of metabolic ratios in different scenarios might look like this:
| Sample Type | Unlabeled Zeranol Concentration (ng/mL) | Taleranol Concentration (ng/mL) | Zearalanone Concentration (ng/mL) | Zeranol/Taleranol Ratio | Zeranol/Zearalanone Ratio |
| Control (No Exposure) | < LOQ | < LOQ | < LOQ | N/A | N/A |
| Feed Contamination (Hypothetical) | 0.5 | 1.5 | 0.2 | 0.33 | 2.5 |
| Zeranol Administration (Hypothetical) | 10.0 | 2.0 | 0.8 | 5.0 | 12.5 |
Environmental Fate and Transport Research Utilizing Zeranol D5
Monitoring and Quantification of Zeranol (B1682423) and Metabolites in Environmental Compartments
Accurate monitoring and quantification of zeranol and its metabolites in various environmental samples are essential for understanding their prevalence and potential impact. Zeranol-d5 is utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and reliability of these measurements lcms.cz. By adding a known amount of the labeled compound (this compound) to a sample, researchers can account for losses during sample preparation and analysis, ensuring more precise quantification of the native zeranol and its metabolites.
Agricultural runoff is a significant pathway for the entry of veterinary pharmaceuticals, including zeranol and its metabolites, into the environment wrc.org.zacore.ac.uk. Studies have indicated the presence of zeranol at low concentrations in municipal sewage effluents and rivers receiving such discharges wrc.org.za. While specific data on this compound's occurrence is tied to its experimental use as a tracer, research on the parent compound and its metabolites highlights their potential to reach surface waters through overland flow during rain events wrc.org.zacore.ac.uk. The persistence of these compounds in aqueous environments is influenced by factors such as phototransformation and biodegradation nih.gov. Zeranol, along with its related compounds β-zearalanol and zearalanone (B192696), has shown reactivity in sunlit surface waters, particularly through indirect photolysis mediated by dissolved organic matter nih.gov.
Understanding how zeranol and its metabolites break down in soil and water is critical for predicting their environmental persistence. Stable isotope-labeled compounds like this compound can be used in controlled laboratory or field experiments to trace the degradation pathways. As the labeled compound degrades, the isotopic signature of the degradation products can be analyzed using techniques like compound-specific isotope analysis (CSIA) serdp-estcp.milclu-in.org. This allows researchers to identify specific transformation processes, such as microbial metabolism or abiotic reactions, by observing how the isotopic ratios change clu-in.org.
While direct studies using this compound to detail degradation pathways in soil and water were not extensively found in the search results, research on related compounds and the application of stable isotopes in degradation studies provide context. For instance, stable isotopes are used to trace microbial processes like nitrification and denitrification in soil and to understand the degradation of organic matter nih.govmdpi.comcopernicus.org. The pH of water can influence the degradation rates of zeranol, with increased indirect photolysis observed at higher pH values nih.gov.
Modeling Environmental Distribution and Exposure Pathways
Environmental models are used to predict the movement and distribution of contaminants in the environment, helping to assess potential exposure risks. Stable isotope tracers play a valuable role in improving the accuracy and realism of these models unil.chnih.gov.
Stable isotope tracers like this compound can be incorporated into environmental transport models to validate and refine model predictions unil.chnih.gov. By tracking the movement of the labeled compound through different environmental compartments (e.g., soil layers, groundwater, surface water), researchers can obtain empirical data on transport rates and pathways. This data can then be used to calibrate and improve the parameters used in hydrological and contaminant transport models unil.ch. The use of stable isotopes can help resolve uncertainties in how water and dissolved substances move through complex systems, such as mountainous landscapes or contaminated aquifers clu-in.orgunil.chmdpi.com. While the search results did not provide specific models using this compound, the principle of using stable isotopes to trace transport is well-established in environmental modeling serdp-estcp.milunil.chnih.govmdpi.com.
Bioavailability, the extent to which a substance can be taken up by living organisms, is a key factor in assessing ecological risk. Stable isotope-labeled compounds can be used to directly measure the bioavailability of contaminants in environmental matrices nih.govxmu.edu.cn. Although the search results did not provide specific examples using this compound for bioavailability assessment in ecological studies, the methodology is applicable. For example, stable isotope-enriched bioassays have been used to measure the bioavailability of metals in sediments to aquatic organisms xmu.edu.cn. By exposing organisms to environmental samples spiked with a stable isotope-labeled contaminant, researchers can track the uptake of the labeled substance into the organism's tissues, providing a direct measure of the bioavailable fraction xmu.edu.cn.
The potential ecological implications of zeranol in the environment are related to its estrogenic activity lcms.czwrc.org.za. While this compound itself is used as a research tool and not typically found as an environmental contaminant, its use helps to understand the environmental behavior of the parent compound and its active metabolites. Research on the ecological effects of zeranol would rely on the environmental concentrations and bioavailability determined through methods that may utilize this compound as a tracer or internal standard. Stable isotope analysis can also be used in ecological studies to trace the movement of substances through food webs, which could potentially be applied to understanding the trophic transfer of zeranol and its metabolites copernicus.orgresearchgate.net.
Mechanistic Insights Facilitated by Zeranol D5 Enabled Quantitative Research
Identification of Biological Pathways Modulated by Zeranol (B1682423) and its Metabolites based on Quantitative Data
Quantitative data obtained using Zeranol-d5-enabled methods are instrumental in identifying and understanding the biological pathways modulated by zeranol and its metabolites. By correlating the precise concentrations of these compounds in biological systems with observed biological effects or changes in the levels of other biomarkers, researchers can infer which pathways are being influenced.
Zeranol is known to have estrogenic properties, and its effects are largely mediated through interaction with estrogen receptors. cabidigitallibrary.orgresearchgate.net Quantitative studies measuring zeranol and its metabolites in target tissues can provide evidence for the activation or modulation of estrogen-responsive pathways. While direct data tables linking this compound quantification to specific pathway modulation are not present in the search results, the application of precise quantitative analysis in this context is a standard approach in toxicology and endocrinology. For example, if a study measures increased levels of zeranol and its active metabolites in a tissue using this compound as an internal standard, and this correlates with the altered expression of genes known to be regulated by estrogen receptors, it provides strong quantitative evidence for the involvement of the estrogen signaling pathway.
Metabolomic studies, which involve the comprehensive quantitative analysis of metabolites in a biological system, can also benefit from the accurate quantification of zeranol and its metabolites using this compound. By precisely measuring the levels of the parent compound and its transformation products, researchers can investigate how these compounds affect endogenous metabolic pathways. Changes in the concentrations of endogenous metabolites can serve as indicators of pathway modulation.
The accurate quantification of zeranol and its metabolites is also critical in pharmacokinetic and toxicokinetic studies. nih.gov These studies quantify the absorption, distribution, metabolism, and excretion of the compounds over time. The data generated from such studies, made more reliable by the use of internal standards like this compound, can help model the exposure of different tissues and organs to zeranol and its metabolites, providing a quantitative basis for understanding the dose-response relationships and the potential impact on various biological processes and pathways. nih.gov
While the provided search results highlight the analytical methods using deuterated standards for quantification of zeranol and its metabolites in various matrices nih.govnih.govlcms.czresearchgate.net, they also touch upon the biological context, such as tissue distribution nih.gov and the estrogenic nature of these compounds cabidigitallibrary.orgresearchgate.net. The precise quantitative data facilitated by compounds like this compound are the foundation upon which mechanistic insights into molecular interactions and the modulation of biological pathways are built.
Future Research Directions and Methodological Advancements for Zeranol D5
Development of Next-Generation Analytical Platforms for Enhanced Sensitivity and Throughput
The development of next-generation analytical platforms is crucial for improving the sensitivity and throughput of Zeranol-d5 detection. Current methods for zeranol (B1682423) analysis often include techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD), liquid chromatography–tandem mass spectrometry (LC–MS/MS), gas chromatography-mass spectrometry (GC/MS), and immunoassays like ELISA. mdpi.comtandfonline.comnih.gov While LC-MS/MS and GC/MS offer high sensitivity and specificity, they can be laborious and expensive, making them less suitable for high-throughput screening of large sample numbers. tandfonline.comnih.gov Immunoassays, on the other hand, provide advantages in terms of speed and cost-effectiveness for rapid screening, although they may sometimes lack the specificity of mass spectrometry-based methods. tandfonline.comnih.govnih.gov
Future advancements are expected to leverage innovations in mass spectrometry (MS) technology, particularly high-resolution accurate-mass (HRAM) analyzers such as time-of-flight (TOF) MS and Orbitrap. mdpi.comresearchgate.net These technologies offer enhanced sensitivity and specificity, enabling the accurate detection and quantification of low-abundance analytes in complex matrices. mdpi.comresearchgate.net The integration of MS with advanced chromatographic techniques, such as ultra-high performance liquid chromatography (UHPLC), is also a key area of development for improving separation efficiency and detection limits. nih.govnih.gov
Beyond traditional chromatography-MS, the exploration of novel sensing approaches is also a promising direction for rapid and high-throughput detection. For instance, the development of optical sensors, such as those based on functionalized terphen hilarispublisher.comarenes, has shown potential for real-time and sensitive detection of zeranol in complex matrices like cereals. mdpi.comhilarispublisher.com These optical sensors can offer advantages in terms of cost and ease of use compared to conventional methods. hilarispublisher.com
Further research will likely focus on the miniaturization of analytical systems, the development of more efficient and environmentally friendly sample preparation techniques like microdispersive solid-phase extraction (µ-dSPE), and the integration of artificial intelligence (AI) and machine learning (ML) for data analysis and method optimization. hilarispublisher.comnih.gov These advancements aim to create analytical platforms that are faster, more sensitive, less labor-intensive, and capable of handling a wider variety of sample types with improved accuracy and reliability.
Expanded Applications of this compound in Comprehensive Environmental Contaminant Research
This compound, as a stable isotope-labeled internal standard, plays a critical role in enhancing the accuracy and reliability of analytical methods for zeranol and related compounds in environmental matrices. Its expanded application is crucial for comprehensive environmental contaminant research. Zeranol and its analogues can enter the environment through various pathways, including agricultural runoff from the use of zeranol as a growth promoter in livestock in some regions. lcms.cztandfonline.com Monitoring the presence and fate of these compounds in diverse environmental compartments such as water, soil, and plant materials is essential to assess potential environmental risks and understand their persistence and transformation. nih.govresearchgate.netcymitquimica.com
Future research will likely involve utilizing this compound in developing and validating analytical methods for a broader range of environmental sample types. This includes refining techniques for complex matrices like manure and sewage sludge, where the presence of interfering substances can pose significant analytical challenges. researchgate.net The use of this compound as an internal standard helps compensate for matrix effects and analyte losses during sample preparation and analysis, thereby improving the accuracy of quantification in these challenging samples. tandfonline.comresearchgate.net
Furthermore, this compound can facilitate research into the environmental fate and transport of zeranol and its metabolites. By using the labeled compound in spiked experiments, researchers can track the degradation pathways, persistence, and potential bioaccumulation of zeranol in different environmental conditions. This is particularly important for understanding the long-term environmental impact of zeranol residues.
The application of this compound will also be valuable in developing multi-residue methods capable of simultaneously detecting and quantifying zeranol and other environmental contaminants, including other mycotoxins and endocrine-disrupting chemicals. nih.govacs.org This comprehensive approach is necessary for a holistic understanding of the complex mixture of contaminants present in the environment and their potential synergistic effects. Research into environmental regulatory standards and the development of certified reference materials incorporating this compound will further support accurate and harmonized environmental monitoring efforts globally. cymitquimica.com
Innovative Strategies for Isotopic Labeling of Related Resorcylic Acid Lactones for Broadened Research Scope
Resorcylic acid lactones (RALs) are a diverse group of compounds that include zeranol and its analogues, such as zearalenone (B1683625), zearalanone (B192696), and their various hydroxylated forms. researchgate.netresearchgate.net These compounds can occur naturally as mycotoxins produced by Fusarium fungi, or some, like zeranol, can be administered exogenously. tandfonline.comresearchgate.net Research into the biosynthesis, metabolism, and environmental occurrence of these related RALs is crucial for understanding their potential impact on human and animal health, as well as the environment.
Innovative strategies for the isotopic labeling of these related resorcylic acid lactones are essential for broadening the scope of research in this area. While deuterium (B1214612) labeling, as seen with this compound, is a common approach for creating internal standards for analytical methods, future research may explore the synthesis of RALs labeled with other stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov These different labeling strategies can provide unique advantages for specific research applications.
For example, ¹³C-labeled RALs can be particularly useful for tracing metabolic pathways and transformation products in biological and environmental systems. By administering a ¹³C-labeled precursor or RAL, researchers can use techniques like nuclear magnetic resonance (NMR) and mass spectrometry to identify and quantify the labeled metabolites, providing detailed insights into how these compounds are processed and transformed. researchgate.netnih.gov Studies on the biosynthesis of RALs have already utilized ¹³C-labeled acetates to understand their polyketide origins. researchgate.netnih.gov
Furthermore, isotopically labeled RALs can be invaluable for developing and validating highly accurate quantitative analytical methods, such as isotope dilution mass spectrometry (IDMS). rsc.org IDMS is considered a definitive method for quantification due to its ability to compensate for matrix effects and variations in instrument response. The availability of a wider range of isotopically labeled RALs would enable the development of more robust and accurate multi-analyte methods for simultaneously determining various RALs in complex samples.
Future research should focus on developing efficient and cost-effective synthetic routes for producing isotopically labeled analogues of key resorcylic acid lactones. This includes exploring both chemical synthesis and potentially biotechnological approaches using microorganisms engineered to incorporate stable isotopes during biosynthesis. researchgate.netnih.gov The availability of these labeled standards will significantly advance research into the occurrence, fate, and effects of the broader class of resorcylic acid lactones.
Q & A
Q. How can researchers optimize the detection of Zeranol-d5 in complex biological matrices using LC-MS/MS?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with deuterated solvents to minimize matrix interference. Validate recovery rates (70–120%) using spiked samples .
- Chromatographic Conditions: Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous isomers. Column temperature (40°C) and flow rate (0.3 mL/min) are critical for peak symmetry .
- Mass Spectrometry: Employ MRM transitions (e.g., m/z 321.2 → 277.1 for this compound) with dwell times ≥20 ms. Calibrate using isotope dilution to account for ion suppression .
Q. What are the critical considerations in synthesizing high-purity this compound for use as an internal standard?
Methodological Answer:
- Deuteration Efficiency: Verify ≥98% deuterium incorporation via NMR or high-resolution mass spectrometry (HRMS). Incomplete labeling alters pharmacokinetic profiles .
- Purification: Use preparative HPLC with a C18 column and D2O-based mobile phases to isolate this compound from non-deuterated byproducts .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to ensure compliance with ISO/IEC 17025 guidelines .
Q. How do researchers assess the stability of this compound under varying storage and analytical conditions?
Methodological Answer:
- Short-Term Stability: Compare analyte response in plasma stored at -20°C vs. room temperature for 24h. Use ANOVA to identify significant degradation (p<0.05) .
- Freeze-Thaw Cycles: Test 3–5 cycles and quantify degradation via linear regression. Acceptable variation: ≤15% .
- Photostability: Expose solutions to UV light (300–400 nm) and monitor deuterium loss via isotope ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How can experimental designs address challenges in differentiating this compound from its non-deuterated counterpart in co-elution scenarios?
Methodological Answer:
- Chromatographic Tweaks: Adjust column chemistry (e.g., HILIC vs. reversed-phase) to exploit polarity differences caused by deuterium .
- High-Resolution Mass Spectrometry: Use mass accuracy <2 ppm to distinguish isotopic clusters. For example, this compound (m/z 321.2154) vs. Zeranol (m/z 316.2141) .
- Data Processing: Apply spectral deconvolution algorithms (e.g., XCMS Online) to isolate co-eluting peaks .
Q. What statistical approaches resolve contradictions in this compound recovery rates reported across studies?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from 5+ studies (n≥30 samples/study) using random-effects models to account for inter-lab variability .
- Sensitivity Analysis: Test if outliers arise from matrix effects (e.g., lipid content in liver vs. muscle tissues) using multivariate regression .
- Bland-Altman Plots: Visualize bias between LC-MS/MS and ELISA results to identify systematic errors .
Q. What ethical guidelines govern the use of this compound in animal-derived sample analysis for regulatory compliance?
Methodological Answer:
- Animal Welfare: Adhere to OECD 453 guidelines for in vivo studies, ensuring minimal sample volumes and humane endpoints .
- Data Transparency: Disclose deuterated standard concentrations in publications to prevent misinterpretation of residue limits .
- Cross-Validation: Share raw datasets via repositories like Zenodo to enable independent verification .
Q. How can researchers validate cross-disciplinary applications of this compound beyond food safety (e.g., environmental monitoring)?
Methodological Answer:
- Environmental Matrices: Adapt extraction protocols for water/soil samples using QuEChERS kits. Validate LOQ at 0.1 ng/g .
- Ecotoxicity Studies: Pair this compound with biomarkers (e.g., vitellogenin in fish) to assess endocrine disruption potential .
- Machine Learning: Train models on historical LC-MS data to predict this compound behavior in novel matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
